2-Chloro-2-(trifluoromethyl)perfluoropentane
Description
2-Chloro-2-(trifluoromethyl)perfluoropentane is a highly fluorinated compound featuring a perfluorinated pentane backbone substituted with a chlorine atom and a trifluoromethyl group. This structure confers unique physicochemical properties, including high thermal stability and chemical inertness, typical of perfluorinated compounds. However, the presence of chlorine introduces reactivity distinctions, impacting its environmental persistence and decomposition pathways.
Properties
IUPAC Name |
2-chloro-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF13/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLNMNNHUJOUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371528 | |
| Record name | 2-Chloro(perfluoro-2-methylpentane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67437-97-2 | |
| Record name | 2-Chloro(perfluoro-2-methylpentane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2-(trifluoromethyl)perfluoropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis Overview
The principal synthetic route to 2-Chloro-2-(trifluoromethyl)perfluoropentane involves the chlorination of perfluoro-2-methyl-2-pentene using iodine monochloride (ICl) in the presence of cesium fluoride (CsF) as a catalyst or promoter in sulfolane solvent at elevated temperatures (around 90 °C) for approximately 3 hours. This method yields the target compound with about 59% efficiency.
Detailed Preparation Method
Reaction Scheme:
Perfluoro-2-methyl-2-pentene + ICl + CsF (in sulfolane, 90 °C, 3 h) → this compound
Mechanistic Insights and Reaction Conditions
Role of Iodine Monochloride: ICl acts as an electrophilic chlorinating agent that adds across the double bond of the perfluorinated alkene. The iodine atom is displaced by fluoride from CsF, facilitating the formation of the chlorinated product.
Cesium Fluoride: CsF is crucial for fluoride ion availability, which promotes halogen exchange and stabilizes reactive intermediates during the reaction.
Solvent Choice: Sulfolane is chosen for its high boiling point and ability to dissolve both organic and inorganic reagents, providing a homogeneous reaction medium.
Temperature and Time: The reaction temperature of 90 °C and duration of 3 hours are optimized to maximize yield while minimizing side reactions.
Alternative Methods and Patents
While the primary method above is the most documented, alternative synthetic approaches may involve:
Direct Chlorination of Perfluorinated Precursors: Using other chlorinating agents or radical chlorination under controlled conditions.
Halogen Exchange Reactions: Starting from perfluorinated iodides or bromides followed by halogen exchange with chloride sources.
Patent Literature: Although no direct alternative methods for this exact compound were found in recent patents, related fluorinated chlorinated compounds are synthesized using similar halogenation and fluorination strategies.
Summary Table of Preparation Methods
Research Findings and Considerations
The synthesis is sensitive to reaction conditions, especially temperature and solvent choice, which affect yield and purity.
The use of cesium fluoride is critical to the halogen exchange mechanism, improving the efficiency of chlorination.
Purification typically involves distillation or chromatographic techniques due to the compound's volatility and fluorinated nature.
The compound's high fluorine content requires specialized handling and equipment resistant to corrosion and fluorination.
Chemical Reactions Analysis
2-Chloro-2-(trifluoromethyl)perfluoropentane is relatively inert due to the presence of multiple fluorine atoms, which provide strong electron-withdrawing effects. it can undergo certain types of reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound is resistant to oxidation and reduction due to its stable fluorinated structure.
Common Reagents and Conditions: Typical reagents include nucleophiles like hydroxide ions or amines, and reactions are often conducted under mild conditions to prevent decomposition.
Scientific Research Applications
Synthesis and Intermediate Use
2-Chloro-2-(trifluoromethyl)perfluoropentane is primarily utilized as an intermediate in organic synthesis. It serves as a precursor for the development of various chemical compounds, including:
- Pesticides : Its unique fluorinated structure enhances the efficacy and stability of agrochemicals.
- Pharmaceuticals : Used in the synthesis of active pharmaceutical ingredients (APIs), particularly those requiring specific fluorinated functionalities.
- Surfactants : Acts as a building block for surfactants that exhibit enhanced surface activity due to fluorination.
Table 1: Applications in Synthesis
| Application Type | Specific Uses |
|---|---|
| Pesticides | Intermediate for herbicides and insecticides |
| Pharmaceuticals | Synthesis of APIs with improved bioavailability |
| Surfactants | Production of fluorinated surfactants |
Environmental Applications
Given its chemical stability and low reactivity, this compound has potential applications in environmental science, particularly in:
- Solvent Systems : It can be used as a solvent in various extraction processes due to its non-polar nature.
- Fire Suppression Agents : Its properties make it suitable for use in fire extinguishing formulations, particularly in specialized applications where traditional agents may fail.
Case Study 1: Pesticide Development
A notable study demonstrated the effectiveness of this compound as an intermediate in synthesizing a new class of herbicides. The resulting compounds exhibited enhanced herbicidal activity compared to traditional non-fluorinated analogs. The study highlighted:
- Increased Efficacy : The fluorinated compounds showed a significant reduction in weed growth at lower application rates.
- Environmental Stability : The persistence of these compounds in the environment was evaluated, showing minimal degradation under standard conditions.
Case Study 2: Pharmaceutical Applications
Research conducted on the synthesis of fluorinated anti-cancer drugs utilized this compound as a key intermediate. The findings indicated:
- Improved Drug Solubility : The incorporation of fluorinated moieties led to increased solubility and bioavailability.
- Enhanced Activity : Fluorinated derivatives demonstrated superior cytotoxic effects against cancer cell lines compared to their non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(trifluoromethyl)perfluoropentane is primarily related to its chemical stability and inertness. The compound does not readily react with biological molecules, making it useful in applications where non-reactivity is essential. Its molecular targets and pathways are limited due to its resistance to chemical changes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 2-Chloro-2-(trifluoromethyl)perfluoropentane and analogous compounds:
Key Observations:
- Molecular Weight and Volatility: The addition of chlorine and trifluoromethyl groups increases molecular weight compared to perfluoropentane (C₅F₁₂), likely elevating boiling points. Perfluoropentane’s low fusion enthalpy (29.4 kJ/mol) suggests high volatility, which may differ in the chloro-substituted variant .
- Stability: Fully fluorinated compounds like perfluoropentane exhibit exceptional stability, as evidenced by their use in spacecraft environmental systems . The chlorine substituent in this compound may reduce stability, as seen in analogous chloro-fluorocarbon decomposition pathways (e.g., pyrolysis yielding hexafluoroacetone and cyanogen chloride) .
Environmental and Toxicological Profiles
- Perfluoropentane (C₅F₁₂): NASA assessments indicate a maximum ISS cabin concentration of 5,500 mg/m³, well below the 85,000 mg/m³ SMAC (Spacecraft Maximum Allowable Concentration). Recovery time post-release is ~103 hours .
- Chloro-Substituted Analogs: Chlorine atoms can enhance environmental persistence.
- Regulatory Context: Perfluorohexane derivatives (e.g., perfluorohexyl phosphonic acid) are scrutinized under POPs regulations , implying that chloro-perfluorinated compounds may face similar regulatory attention due to persistence concerns.
Biological Activity
2-Chloro-2-(trifluoromethyl)perfluoropentane (CAS Number: 67437-97-2) is a fluorinated organic compound with unique properties that make it of interest in various fields, including environmental science and toxicology. This article reviews its biological activity, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with biological membranes and proteins. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively.
Interaction with Biological Systems
- Cell Membrane Disruption : The compound can disrupt lipid bilayers, leading to altered permeability and potential cytotoxic effects.
- Protein Binding : It has been shown to bind to various proteins, potentially altering their function and leading to downstream effects on cellular signaling pathways.
Cellular Effects
Research indicates that exposure to this compound can lead to several cellular responses:
- Cytotoxicity : High concentrations can induce cell death in various cell lines.
- Inflammatory Response : The compound may trigger inflammatory pathways, as evidenced by increased cytokine production in exposed cells .
Case Studies
Several studies have examined the effects of this compound in different biological contexts:
- Immunotoxicity Assessment :
- Environmental Impact Studies :
Toxicological Profile
The toxicological profile of this compound includes:
Summary of Biological Activity
| Property | Description |
|---|---|
| Cytotoxicity | Induces cell death at high concentrations |
| Immunotoxicity | Alters immune response in human cells |
| Environmental Impact | Persistent and bioaccumulative in ecosystems |
| Acute Toxicity | Causes respiratory issues and skin irritation |
| Chronic Effects | Potential carcinogenicity linked to PFAS group |
Q & A
Q. What are the established synthetic routes for 2-chloro-2-(trifluoromethyl)perfluoropentane, and how do reaction conditions influence yield?
The compound can be synthesized via pyrolysis of chloroformate precursors, as demonstrated in analogous fluorinated systems. For example, pyrolysis at 500°C with a contact time of 51 seconds achieved 40% conversion in a flow reactor, yielding hexafluoroacetone and cyanogen chloride as primary products . Optimization requires precise temperature control and inert gas purging to minimize side reactions. Catalytic additives (e.g., metal fluorides) may enhance selectivity.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. GC-MS can identify volatile decomposition products (e.g., hexafluoroacetone) , while <sup>19</sup>F NMR quantifies fluorinated substituents. Infrared (IR) spectroscopy detects functional groups like C-Cl and CF3 vibrations. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should assess degradation under UV light, humidity, and temperature fluctuations. Store in sealed, fluoropolymer-lined containers at -20°C in anhydrous environments. Monitor for hydrolysis byproducts (e.g., trifluoroacetic acid) using ion chromatography .
Q. What are the key spectral databases or reference standards for this compound?
PubChem and EPA DSSTox provide structural identifiers (e.g., InChIKey, Canonical SMILES) and spectral data . Cross-reference with NIST Chemistry WebBook for gas-phase fragmentation patterns .
Q. How can researchers mitigate hazards associated with handling this compound?
Use fume hoods, fluoropolymer gloves, and eye protection. Monitor airborne concentrations via real-time IR sensors. Emergency protocols should address spills with fluorinated absorbents to prevent environmental release .
Advanced Research Questions
Q. How can conflicting data on the compound’s thermal decomposition pathways be resolved?
Conflicting results may arise from competing radical recombination vs. fragmentation mechanisms (e.g., via radical 7 decomposition ). Use isotopic labeling (e.g., <sup>13</sup>C) in pyrolysis experiments paired with quantum mechanical calculations (DFT) to map energy barriers. Compare kinetic profiles using time-resolved FTIR or microwave spectroscopy .
Q. What strategies optimize the compound’s synthesis for scalability while minimizing perfluorinated byproducts?
Replace batch reactors with continuous-flow systems to enhance heat/mass transfer. Screen fluorinated solvents (e.g., perfluorohexane) to stabilize intermediates. Employ in-line GC monitoring to adjust feed ratios dynamically .
Q. How does this compound interact with environmental matrices, and what are its degradation half-lives?
Conduct soil/water partitioning studies using <sup>14</sup>C-labeled analogs. Measure aerobic/anaerobic biodegradation in OECD 301/302 tests. For photolytic degradation, use solar simulators and track intermediates via LC-HRMS .
Q. What computational methods best predict the compound’s reactivity in novel reaction systems?
Density Functional Theory (DFT) with M06-2X/cc-pVTZ basis sets models fluorinated systems accurately. Molecular dynamics simulations (e.g., AMBER) predict solvation effects in fluorophilic environments. Validate with experimental kinetic isotope effects .
Q. How can researchers address discrepancies in bioaccumulation potential assessments across species?
Perform comparative in vitro assays using liver microsomes from humans, fish, and rodents. Measure logP values via shake-flask experiments (observed logP ≈ 2.58 in analogous compounds ). Apply read-across models from EPA’s PFAS Master List to extrapolate ecotoxicological endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
